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molecular formula C8H7FN2O2S B1285443 N-(4-Cyano-2-fluorophenyl)methanesulfonamide CAS No. 401909-16-8

N-(4-Cyano-2-fluorophenyl)methanesulfonamide

Cat. No. B1285443
M. Wt: 214.22 g/mol
InChI Key: KULWFZPVQBHQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796328B2

Procedure details

A mixture of Example 10B (3.40 g, 16.0 mmol) and nickel powder (6.72 g, 114 mmol) in 7M NH3-MeOH (40 mL) in a 250 mL stainless steel pressure bottle at room temperature was stirred at 30 psi for 6 hours. The mixture was filtered through a nylon membrane (MeOH and THF wash) and the filtrate concentrated to afford the title compound (3.5 g), which was used without further purification. 1H NMR (300 MHz, CD3OD) δ 7.43 (t, J=8.2 Hz, 1H), 7.19 (dd, J=11.5, 1.3 Hz, 1H), 7.13 (d, J=8.3 Hz, 1H), 3.81 (s, 2H), 2.96 (s, 3H); MS (ESI) m/z 219 (M+H+).
Quantity
3.4 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.72 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][S:10]([CH3:13])(=[O:12])=[O:11])=[C:5]([F:14])[CH:4]=1)#[N:2]>N.CO.[Ni]>[NH2:2][CH2:1][C:3]1[CH:8]=[CH:7][C:6]([NH:9][S:10]([CH3:13])(=[O:12])=[O:11])=[C:5]([F:14])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)NS(=O)(=O)C)F
Name
stainless steel
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
N.CO
Name
Quantity
6.72 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a nylon membrane (MeOH and THF wash)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC(=C(C=C1)NS(=O)(=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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